Ruthenium-103

Radionuclide Generator Auger Electron Therapy Targeted Radiotherapy

Ruthenium-103 (Ru-103) is a radioactive isotope of the transition metal ruthenium, characterized by a mass number of 103 and a half-life of 39.26 days. It decays primarily via β⁻ emission (mean electron energy 0.06604 MeV) to stable Rhodium-103, with a minor decay pathway (98.8%) populating the metastable isomer Rhodium-103m (Rh-103m, t₁/₂ 56.1 min).

Molecular Formula Ru
Molecular Weight 102.906315 g/mol
CAS No. 13968-53-1
Cat. No. B1205195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium-103
CAS13968-53-1
Synonyms103Ru radioisotope
Ru-103 radioisotope
Ruthenium-103
Molecular FormulaRu
Molecular Weight102.906315 g/mol
Structural Identifiers
SMILES[Ru]
InChIInChI=1S/Ru/i1+2
InChIKeyKJTLSVCANCCWHF-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium-103 (CAS 13968-53-1): Technical Profile and Procurement Considerations for Research and Therapeutic Production


Ruthenium-103 (Ru-103) is a radioactive isotope of the transition metal ruthenium, characterized by a mass number of 103 and a half-life of 39.26 days . It decays primarily via β⁻ emission (mean electron energy 0.06604 MeV) to stable Rhodium-103, with a minor decay pathway (98.8%) populating the metastable isomer Rhodium-103m (Rh-103m, t₁/₂ 56.1 min) . Ru-103 serves as the parent nuclide in a 103Ru/103mRh radionuclide generator system, which is under investigation for producing Rh-103m for Auger electron therapy [1]. Its nuclear properties, including a prominent 497 keV gamma emission, also make it a quantifiable fission product of interest in nuclear fuel cycle analysis and environmental monitoring [2].

Why Ruthenium-103 Cannot Be Interchanged with Palladium-103 or Other In-Class Radionuclides


Generic substitution of radionuclides based solely on shared applications, such as brachytherapy or nuclear medicine, is scientifically unsound due to fundamental differences in nuclear decay schemes, physical half-lives, and resultant dosimetry. Ru-103 and Palladium-103 (Pd-103), for instance, share the same mass number but exhibit distinct decay modes and half-lives (β⁻ decay with a 39.26-day half-life for Ru-103 versus electron capture with a 17-day half-life for Pd-103) [1]. These differences directly impact dose rate, total delivered dose, and treatment planning timelines in therapeutic applications. Furthermore, Ru-103's role as a generator parent for the Auger emitter Rh-103m represents a unique therapeutic vector with no direct substitute among other fission-produced or cyclotron-produced isotopes [2]. In clinical brachytherapy, the use of Ruthenium-106 (Ru-106) plaques is common, but Ru-103's distinct energy spectrum, half-life, and potential for targeted therapy via the 103Ru/103mRh generator differentiate it as a unique product, not interchangeable with either its analog Ru-106 or the clinically used Pd-103 and I-125 seeds . Procurement must be guided by the specific isotope required for the experimental or clinical protocol.

Quantitative Evidence Supporting the Selection of Ruthenium-103 Over Closest Analogs


Half-Life Differentiation: Ru-103 vs. Pd-103 for Generator and Therapy Planning

The physical half-life of Ru-103 is 39.26 days, more than twice that of its closest analog Pd-103 (17 days) [1]. This longer half-life is a critical factor in the design and logistics of a 103Ru/103mRh generator system, enabling a more extended period of use for eluting the therapeutic daughter isotope Rh-103m (t₁/₂ 56.1 min) [2]. A longer parent half-life directly translates to a more practical and cost-effective generator system for clinical or research facilities.

Radionuclide Generator Auger Electron Therapy Targeted Radiotherapy Half-Life Comparison

Decay Mode and Daughter Product Advantage for Auger Therapy

Ru-103 undergoes β⁻ decay, with a 98.8% branching ratio to the metastable isomer Rh-103m . This decay pathway is distinct from Pd-103, which decays via electron capture. The production of Rh-103m is highly desirable for targeted Auger electron therapy, as this daughter isotope emits low-energy Auger/Coster-Kronig electrons (2.3 electrons/decay) capable of inducing lethal DNA damage with nanometer-scale range in tissue [1].

Decay Mode 103mRh Generator Auger Electron Targeted Alpha Therapy

High Radionuclidic Purity for Therapeutic Precursor Applications

A validated chemical separation process for isolating Ru-103 from a proton-irradiated thorium matrix has been reported to achieve a final radionuclidic purity of 99.9% with a radiochemical yield of 83 ± 5% [1]. This high purity is essential for its use as a parent nuclide in a 103Ru/103mRh generator, minimizing the presence of long-lived contaminants like Ru-106 (t₁/₂ 373.59 days) that would increase waste burden and dosimetric uncertainty .

Radionuclidic Purity Separation Chemistry Radiochemical Yield Thorium Target

Clinical Complication Profile of Ru-106 as Class-Level Evidence for Ru-103 Potential

While Ru-103 is not yet established in clinical brachytherapy, its chemical analog Ru-106 is widely used for ocular melanoma plaque therapy. A systematic review and meta-analysis of iris and iridociliary melanoma treatments found that Ru-106 brachytherapy was associated with a significantly lower rate of post-treatment glaucoma (p = 0.004) compared to I-125 . A separate study comparing plaque radionuclides for iridociliary melanoma reported complication ranges for Ru-106 as 36-84% for cataract and 17-33% for glaucoma, which are comparable to or lower than those for Pd-103 (44-71% cataract, 2-29% glaucoma) and I-125 (61-75% cataract) [1]. This class-level evidence suggests ruthenium isotopes may offer a favorable toxicity profile.

Brachytherapy Ocular Melanoma Clinical Outcomes Complication Rate

Radiation Energy Spectrum as a Determinant of Dosimetry and Application

Ru-103 emits a complex beta spectrum with a prominent endpoint at 0.204 MeV (94% abundance) and a higher-energy component at 0.684 MeV (6%), along with a significant gamma emission at 0.497 MeV (91% abundance) [1]. This energy profile is distinct from that of Pd-103, which decays via electron capture with characteristic X-rays around 20-23 keV [2]. The higher energy beta and gamma emissions of Ru-103 result in a larger mean photon energy (0.496 MeV vs. ~21 keV for Pd-103), making it more suitable for certain applications like industrial gauging or as a longer-range brachytherapy source, while the specific beta spectrum is crucial for accurate dosimetry in therapeutic and environmental assessments .

Beta Energy Spectrum Gamma Emission Dosimetry MIRD

Optimal Research and Industrial Applications for Ruthenium-103 Based on Quantitative Evidence


Production of 103Ru/103mRh Radionuclide Generators for Auger Electron Therapy Research

The 39.26-day half-life of Ru-103 is optimally suited for manufacturing 103Ru/103mRh generator systems intended for preclinical and clinical Auger electron therapy research . The >2x longer half-life compared to the alternative parent Pd-103 (17 days) translates to a significantly longer generator lifespan, reducing the frequency and cost of generator replacement for research institutions. Furthermore, the high achievable radionuclidic purity of 99.9% for Ru-103 ensures minimal contamination of the eluted Rh-103m product, a critical requirement for targeted radionuclide therapy studies [1]. This application leverages the unique decay pathway to the therapeutic Auger emitter Rh-103m, a feature not replicable by other clinically established isotopes like I-125 or Pd-103 [2].

Dosimetry Calibration and Environmental Monitoring for Nuclear Fission Products

As a prominent fission product with a well-characterized decay scheme, including a 39.26-day half-life and a prominent 497 keV gamma emission, Ru-103 is an essential standard for calibrating gamma spectrometry systems used in nuclear fuel cycle analysis and environmental monitoring . Its distinct energy spectrum, with a beta endpoint at 0.684 MeV (6%) and 0.204 MeV (94%) and a mean photon energy of 0.496 MeV, differentiates it from other fission products like Cs-137 or I-131, allowing for specific identification and quantification in complex mixtures [1]. This is a critical application in nuclear safety, waste management, and radiological emergency response, where accurate isotopic analysis is mandated [2].

Comparative Radionuclide Research for Optimizing Brachytherapy Outcomes

For research programs investigating novel brachytherapy isotopes, Ru-103 serves as a valuable comparator to established clinical isotopes like I-125 and Pd-103. Class-level evidence from clinical studies of its analog, Ru-106, suggests that ruthenium-based plaque therapy may be associated with a lower incidence of vision-threatening glaucoma compared to I-125 (p = 0.004) . By acquiring Ru-103, research groups can perform direct in vitro and in vivo dosimetric comparisons against I-125 and Pd-103, investigating whether the physical characteristics of Ru-103 (e.g., its specific beta and gamma spectrum) can be leveraged to design plaques with improved dose distributions that minimize collateral damage to critical ocular structures, such as the optic disc and macula [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruthenium-103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.